![molecular formula C19H28N2O3 B6751301 1-morpholin-4-yl-N-[2-(4-propan-2-yloxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6751301.png)
1-morpholin-4-yl-N-[2-(4-propan-2-yloxyphenyl)ethyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-morpholin-4-yl-N-[2-(4-propan-2-yloxyphenyl)ethyl]cyclopropane-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a cyclopropane carboxamide group, and a phenyl ring substituted with a propan-2-yloxy group. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholin-4-yl-N-[2-(4-propan-2-yloxyphenyl)ethyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Carboxamide Core: This can be achieved through the reaction of cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).
Introduction of the Phenyl Group: The phenyl group with a propan-2-yloxy substituent can be introduced via a Friedel-Crafts alkylation or through a Suzuki coupling reaction, depending on the starting materials.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
1-morpholin-4-yl-N-[2-(4-propan-2-yloxyphenyl)ethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the morpholine ring or the phenyl group, depending on the reagents used.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
1-morpholin-4-yl-N-[2-(4-propan-2-yloxyphenyl)ethyl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-morpholin-4-yl-N-[2-(4-propan-2-yloxyphenyl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-morpholin-4-yl-N-[2-(4-methoxyphenyl)ethyl]cyclopropane-1-carboxamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
1-morpholin-4-yl-N-[2-(4-ethoxyphenyl)ethyl]cyclopropane-1-carboxamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
1-morpholin-4-yl-N-[2-(4-propan-2-yloxyphenyl)ethyl]cyclopropane-1-carboxamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The propan-2-yloxy group, in particular, may confer distinct pharmacokinetic properties, such as improved solubility or membrane permeability, compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-morpholin-4-yl-N-[2-(4-propan-2-yloxyphenyl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-15(2)24-17-5-3-16(4-6-17)7-10-20-18(22)19(8-9-19)21-11-13-23-14-12-21/h3-6,15H,7-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQLPTGLXKOPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCNC(=O)C2(CC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea](/img/structure/B6751225.png)
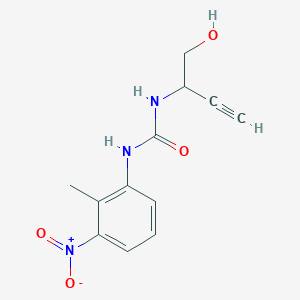
![1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea](/img/structure/B6751234.png)
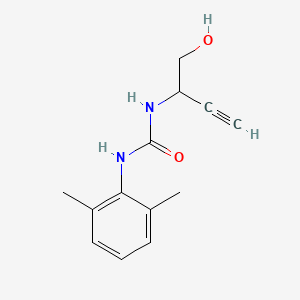
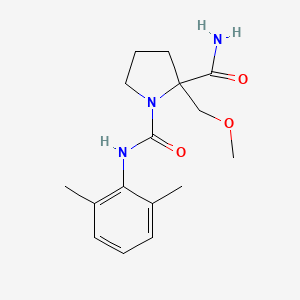
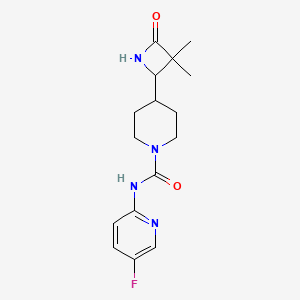
![1-(6-methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea](/img/structure/B6751258.png)
![ethyl 5-[3-methyl-1-(pyridin-2-ylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751262.png)
![ethyl 5-[3-methyl-1-(pyridin-3-ylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751267.png)
![1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea](/img/structure/B6751271.png)
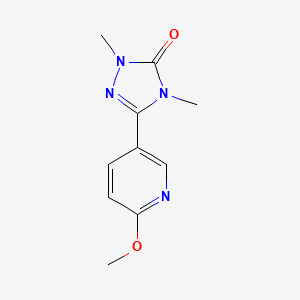
![5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one](/img/structure/B6751293.png)
![N-[4-[2-(dimethylamino)ethyl]phenyl]-5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6751295.png)
![N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide](/img/structure/B6751311.png)
